molecular formula C23H34O6 B1252881 Antiogenin

Antiogenin

Cat. No. B1252881
M. Wt: 406.5 g/mol
InChI Key: ULRMPWVHLRZNOY-CFVFHYIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiogenin is a 3beta-hydroxy steroid, a 5beta-hydroxy steroid, a 12beta-hydroxy steroid and a 14beta-hydroxy steroid. It derives from a hydride of a 5beta-cardanolide.

Scientific Research Applications

Overview

Diosgenin, a steroid sapogenin derived from plants, is extensively used in the production of steroidal hormones. It exhibits a wide array of pharmacological activities, such as anticancer, cardiovascular protective, anti-diabetes, neuroprotective, immunomodulatory, estrogenic, and skin protective effects. These effects are mediated through various mechanisms including apoptosis induction, malignant transformation suppression, oxidative stress reduction, inflammatory event prevention, cellular differentiation/proliferation promotion, and T-cell immune response regulation.

Mechanisms of Action

  • Anticancer Activity : Diosgenin induces apoptosis and antagonizes tumor metastasis by modulating epithelial-mesenchymal transition, actin cytoskeleton, cellular motility, matrix barrier degradation, and angiogenesis inhibition.
  • Cardiovascular Protection : It improves antioxidant status and inhibits lipid peroxidation, contributing to cardiovascular health.
  • Anti-Diabetes : Diosgenin's anti-inflammatory activity is manifested through the inhibition of pro-inflammatory cytokines, enzymes, and adhesion molecules production.
  • Neuroprotective and Immunomodulatory Effects : It drives cellular growth/differentiation through the estrogen receptor (ER) cascade and transcriptional factor PPARγ, indicating potential neuroprotective and immunomodulatory effects.

These intricate mechanisms provide a solid foundation for the development of diosgenin-based pharmacotherapy for various diseases (Chen et al., 2015).

properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O6/c1-20-6-3-14(24)11-22(20,27)7-4-16-17(20)10-18(25)21(2)15(5-8-23(16,21)28)13-9-19(26)29-12-13/h9,14-18,24-25,27-28H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21-,22-,23-/m0/s1

InChI Key

ULRMPWVHLRZNOY-CFVFHYIWSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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